1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid

Lipophilicity Regioisomer comparison Physicochemical profiling

1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid (CAS 1303972-85-1, molecular formula C₁₁H₁₈FNO₄, MW 247.26 g/mol) is a Boc-protected, regiospecifically monofluorinated piperidine building block in which the fluorine atom occupies the C-4 position and the carboxylic acid is at C-3. This substitution pattern distinguishes it from the more common 3-fluoro-4-carboxylic acid regioisomer (CAS 1303974-46-0) and the geminal 4-fluoro-4-carboxylic acid analog (CAS 614731-04-3), with predicted physicochemical properties including LogP ≈1.0–1.7 (depending on computational method), density 1.2 ± 0.1 g/cm³, and boiling point 361.6 ± 42.0 °C at 760 mmHg.

Molecular Formula C11H18FNO4
Molecular Weight 247.26 g/mol
CAS No. 1303972-85-1
Cat. No. B3230402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid
CAS1303972-85-1
Molecular FormulaC11H18FNO4
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)F
InChIInChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)
InChIKeyDUVWOQPKBBNJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid (CAS 1303972-85-1): Procurement-Relevant Physicochemical and Structural Profile


1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid (CAS 1303972-85-1, molecular formula C₁₁H₁₈FNO₄, MW 247.26 g/mol) is a Boc-protected, regiospecifically monofluorinated piperidine building block in which the fluorine atom occupies the C-4 position and the carboxylic acid is at C-3 . This substitution pattern distinguishes it from the more common 3-fluoro-4-carboxylic acid regioisomer (CAS 1303974-46-0) and the geminal 4-fluoro-4-carboxylic acid analog (CAS 614731-04-3), with predicted physicochemical properties including LogP ≈1.0–1.7 (depending on computational method), density 1.2 ± 0.1 g/cm³, and boiling point 361.6 ± 42.0 °C at 760 mmHg . The compound is supplied as a research intermediate typically at ≥95% purity and is stored at 2–8 °C .

Why Regioisomeric Substitution of 1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid (CAS 1303972-85-1) Introduces Uncontrolled Physicochemical and Pharmacophoric Variance


Within the family of Boc-protected monofluoropiperidine carboxylic acids, the position of the fluorine atom relative to the carboxylic acid group is not a trivial detail—it governs the molecule's acid–base character, lipophilicity, conformational ensemble, and suitability as a synthetic intermediate for target-specific scaffolds. Systematic studies of monofluorinated saturated heterocyclic amines have demonstrated that a single fluorine substituent can shift the piperidine nitrogen pKₐ by approximately 1.6 log units (from ~11 for unsubstituted piperidine to ~9.4 for 4-fluoropiperidine), with concomitant LogP modulation that depends on the regiochemical relationship between fluorine and proximal polar groups [1]. Consequently, procurement of an incorrect regioisomer—e.g., 1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS 1303974-46-0) or 1-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS 614731-04-3)—introduces uncontrolled shifts in hydrogen-bonding geometry, carboxylate acidity, and downstream reactivity that cannot be remedied by simple stoichiometric adjustments in a synthetic sequence .

1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid (CAS 1303972-85-1): Quantitative Differentiation Evidence Against Closest Regioisomeric Analogs


LogP Differentiation: 4-Fluoro-3-carboxylic Acid vs. 3-Fluoro-4-carboxylic Acid and 4-Fluoro-4-carboxylic Acid Regioisomers

The target compound (4-fluoro-3-carboxylic acid regioisomer, CAS 1303972-85-1) exhibits a predicted LogP of 1.01 (Chemsrc ACD/Labs prediction) . Its closest regioisomer, 1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS 1303974-46-0), shows a LogP of 1.00 under the same prediction algorithm , while the geminal 4-fluoro-4-carboxylic acid analog (CAS 614731-04-3) registers a markedly higher LogP of 1.7481 . The ΔLogP of +0.74 between the target and the 4,4-geminal analog is a substantial difference corresponding to an approximately 5.5-fold higher octanol–water partition coefficient for the geminal isomer. Even between the two vicinal regioisomers (CAS 1303972-85-1 vs. CAS 1303974-46-0), the near-identical LogP values mask significant differences in hydrogen-bond acceptor/donor topology that affect chromatographic retention and biological partitioning in practice.

Lipophilicity Regioisomer comparison Physicochemical profiling

Carboxylic Acid pKₐ Modulation: Inductive Effect of Fluorine at C-4 vs. C-3 in Boc-Protected Piperidine Carboxylic Acids

The pKₐ of the carboxylic acid group is governed by the through-bond distance between the electron-withdrawing fluorine and the carboxyl moiety. In the target compound (4-F-3-COOH), fluorine is attached to the carbon adjacent to the carboxyl-bearing carbon (vicinal relationship), exerting a stronger inductive electron withdrawal than in the 3-F-4-COOH regioisomer where fluorine and carboxyl are also vicinal but with reversed backbone connectivity. This difference is directly measurable: the 4-fluoro-4-carboxylic acid analog (CAS 614731-04-3), in which fluorine and carboxyl are attached to the same carbon (geminal), has a predicted carboxylic acid pKₐ of 2.44 ± 0.20 . By contrast, the vicinal 4-F-3-COOH arrangement in the target compound is expected to yield a carboxylic acid pKₐ approximately 1.5–2.0 units higher (weaker acid) due to the attenuation of the inductive effect across one additional C–C bond, based on the well-established fall-off of the field/inductive effect with distance in aliphatic systems [1]. This differential acidity directly impacts salt formation, coupling efficiency in amide bond formation, and aqueous solubility at physiological pH.

Acid–base properties Inductive effect Regiochemistry

Piperidine Nitrogen Basicity: 4-Fluoropiperidine Scaffold pKₐ Reduction vs. Unsubstituted and 3-Fluoro Analogs

The experimental pKₐ of the 4-fluoropiperidine parent heterocycle is 9.4, representing a reduction of approximately 1.6 log units relative to unsubstituted piperidine (pKₐ ≈ 11) . This basicity-lowering effect is stereoelectronically dependent on the fluorine position: systematic studies of monofluorinated piperidines demonstrate that the number of fluorine atoms and their distance from the protonation center (the piperidine nitrogen) are the major factors defining basicity [1]. In the 4-fluoro substitution pattern—as preserved in the target compound after Boc deprotection—the fluorine is positioned two bonds away from the nitrogen (β-fluoroamine), which produces a larger pKₐ reduction than the corresponding 3-fluoro positional isomer due to differences in through-bond inductive transmission and conformational dipole alignment. At physiological pH, this basicity shift alters the protonation state of the piperidine nitrogen in the target compound relative to the 3-fluoro regioisomer, with direct consequences for blood–brain barrier penetration, lysosomal accumulation, and hERG channel interactions [1].

Amine basicity Fluorine effect pKₐ modulation

Metabolic Stability Retention: Monofluorinated Piperidine Scaffolds Maintain High Intrinsic Microsomal Clearance Stability

In a comprehensive study of intrinsic microsomal clearance (CLint) across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, all monofluorinated piperidine compounds demonstrated high metabolic stability, with the single exception across the entire study being the 3,3-difluoroazetidine derivative [1]. This class-level finding establishes that the introduction of a single fluorine at the 4-position of the piperidine ring does not introduce a metabolic liability while providing the desired pKₐ and LogP modulation. This is particularly relevant when the target compound is compared to non-fluorinated piperidine-3-carboxylic acid building blocks: the fluorine blocks potential cytochrome P450-mediated oxidation at the C-4 position without introducing a new metabolic soft spot, a dual advantage not offered by chloro, methyl, or other substituent alternatives that either fail to block metabolism or introduce their own metabolic pathways (e.g., benzylic oxidation of methyl groups) [2].

Metabolic stability Microsomal clearance Fluorine blocking effect

Patent-Backed Scaffold Specificity: 4-Fluoropiperidine as a Privileged Pharmacophoric Element in Orexin Receptor Antagonists and Ion Channel Modulators

The 4-fluoropiperidine motif—exactly the core scaffold generated upon Boc deprotection of CAS 1303972-85-1—has been specifically claimed in multiple patent families as an essential pharmacophoric element. WO2014113303A1, titled '4-fluoropiperidine orexin receptor antagonists,' explicitly claims 4-fluoropiperidine compounds as antagonists of orexin receptors for the treatment of neurological and psychiatric disorders [1]. Separately, US20100216841 claims 4-fluoro-piperidine compounds as T-type calcium channel antagonists [2]. The 4-fluoro substitution pattern is not interchangeable with the 3-fluoro pattern in these patents; the structure–activity relationships (SAR) established in the cathepsin S inhibitor series identify 4-fluoropiperidine specifically as a 'competent P3 binding element' when used with particular P4 and P5 moieties . This body of patent evidence establishes that the 4-fluoropiperidine-3-carboxylic acid building block provides direct synthetic access to multiple therapeutically validated chemotypes, a feature not shared by its 3-fluoro-4-carboxylic acid regioisomer.

Orexin receptor Patent analysis 4-Fluoropiperidine privileged scaffold

High-Confidence Application Scenarios for 1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid (CAS 1303972-85-1) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 4-Fluoropiperidine-Based Orexin Receptor Antagonist Leads

The target compound serves as a direct Boc-protected precursor to the 4-fluoropiperidine-3-carboxylic acid scaffold that is explicitly claimed in WO2014113303A1 for orexin receptor antagonism [1]. The carboxylic acid at C-3 provides a convenient handle for amide coupling to generate diverse orexin antagonist libraries without requiring post-deprotection carboxylation. The ~0.7–0.9 unit higher basicity of the 4-fluoro vs. 3-fluoro piperidine scaffold ensures that the protonation state at physiological pH matches the pharmacophoric requirements established in the patent SAR, while the high predicted metabolic stability of the monofluorinated piperidine class supports progression into in vitro ADME profiling without an inherent metabolic liability [2].

Chemical Biology: Synthesis of Conformationally Defined Fluorinated Amino Acid Bioisosteres

The 4-fluoro-3-carboxylic acid regioisomer places the fluorine atom in a vicinal relationship to the carboxyl group, creating a stereoelectronically defined fluoro-amino acid surrogate upon Boc deprotection. This spatial arrangement is distinct from the 3-fluoro-4-carboxylic acid regioisomer in terms of the fluorine–carboxylate dihedral angle and the resulting conformational preferences. The LogP of ~1.0 (compared to ~1.75 for the geminal 4,4-analog) indicates significantly lower lipophilicity that may translate to improved aqueous solubility and reduced non-specific protein binding when incorporated into peptide mimetics or constrained cyclic peptides .

Process Chemistry: Late-Stage Diversification via Chemoselective Carboxylic Acid Functionalization

The Boc-protected nitrogen remains inert under standard carboxylic acid activation conditions (carbodiimide coupling, mixed anhydride formation, active ester generation), enabling chemoselective amidation or esterification at the C-3 carboxyl group without requiring additional protecting group strategies. The estimated carboxylic acid pKₐ of ~4.0–4.5 (weaker acid than the geminal 4-F-4-COOH analog at ~2.44) allows for pH-controlled selective deprotonation and aqueous workup schemes that would be complicated with the more acidic geminal regioisomer. Commercial availability at ≥95% purity from multiple vendors in 1 g to 25 g quantities supports both discovery-scale SAR exploration and initial process development .

CNS Drug Discovery: Optimization of Basic Amine pKₐ for Blood–Brain Barrier Penetration

Upon Boc deprotection, the 4-fluoropiperidine core exhibits a pKₐ of ~9.4, positioned within the optimal range for CNS drug candidates where excessive basicity (pKₐ >10) is associated with high volume of distribution, lysosomal trapping, and phospholipidosis, while insufficient basicity (pKₐ <7) can compromise solubility and target engagement [2]. The ~1.6 unit pKₐ reduction relative to unsubstituted piperidine (pKₐ ≈11) provides a quantifiable and reproducible basicity adjustment without introducing the additional conformational complexity associated with 3-fluoro or 3,3-difluoro substitution patterns. This makes the target compound an ideal building block for CNS MPO (Multiparameter Optimization) score optimization in lead series where piperidine basicity is a critical parameter.

Quote Request

Request a Quote for 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.